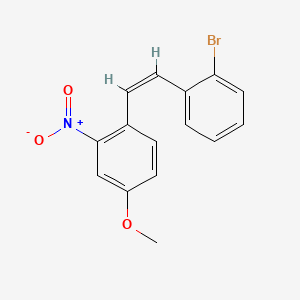
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene, commonly known as BNMS, is a synthetic compound that belongs to the stilbene family. It is a yellow crystalline powder with a molecular weight of 329.15 g/mol. BNMS has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and photonic devices.
作用機序
The mechanism of action of BNMS involves the inhibition of tubulin polymerization, which is necessary for cell division. BNMS binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. This results in the disruption of the mitotic spindle and the inhibition of cell division. BNMS also induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
生化学的および生理学的効果
BNMS has been found to have low toxicity and is well-tolerated in animals. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BNMS has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive cancer treatment that involves the use of light to activate a photosensitizer that selectively kills cancer cells.
実験室実験の利点と制限
One advantage of BNMS is its high thermal stability, which makes it suitable for use in high-temperature reactions. It is also easily synthesized and purified, which makes it readily available for use in lab experiments. However, one limitation is its low solubility in water, which may make it difficult to use in aqueous reactions. In addition, its high melting point may make it challenging to handle in some experiments.
将来の方向性
There are several future directions for the research of BNMS. One potential direction is the development of BNMS-based materials for use in photonic devices. Its excellent luminescence properties make it a promising candidate for use in organic light-emitting diodes and photovoltaic cells. Another direction is the study of BNMS as a potential treatment for inflammatory diseases. Its anti-inflammatory properties may make it useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to explore the potential of BNMS as a photosensitizer in photodynamic therapy. Its low toxicity and high thermal stability make it a promising candidate for this application.
合成法
BNMS can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,4-dimethoxybenzaldehyde, which undergoes bromination to form 2-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with nitroethane in the presence of a base to form (Z)-2-bromo-2'-nitro-4'-methoxystilbene. The final product is obtained through recrystallization and purification processes.
科学的研究の応用
BNMS has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer properties. BNMS has been found to induce cell death in cancer cells by inhibiting tubulin polymerization, which is necessary for cell division. It also inhibits the growth of cancer cells by inducing apoptosis. BNMS has also been studied for its potential use in photonic devices, such as organic light-emitting diodes and photovoltaic cells. Its high thermal stability and excellent luminescence properties make it a suitable candidate for these applications.
特性
IUPAC Name |
1-[(Z)-2-(2-bromophenyl)ethenyl]-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-9-8-12(15(10-13)17(18)19)7-6-11-4-2-3-5-14(11)16/h2-10H,1H3/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTVHCAKMKBTR-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\C2=CC=CC=C2Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Bromo-2'-nitro-4'-methoxystilbene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
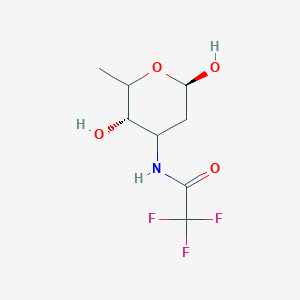
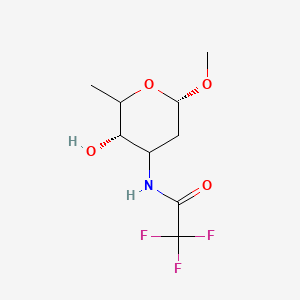
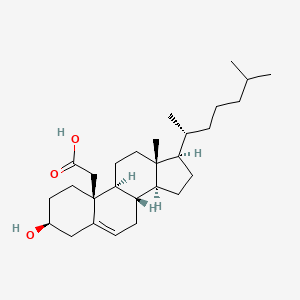
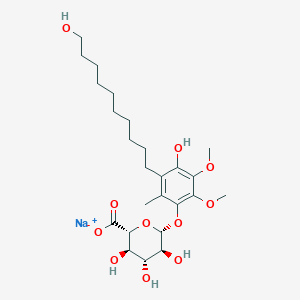

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

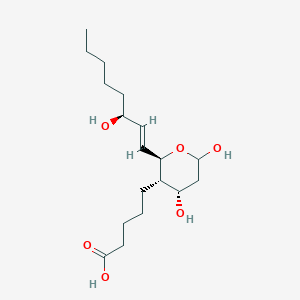

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)